N-{4-[(difluoromethyl)sulfanyl]phenyl}-3-nitrobenzamide
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Overview
Description
N-{4-[(difluoromethyl)sulfanyl]phenyl}-3-nitrobenzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a difluoromethylsulfanyl group attached to a phenyl ring, which is further connected to a nitrobenzamide moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in organic chemistry, medicinal chemistry, and materials science.
Mechanism of Action
Mode of Action
It’s known that similar compounds can act as inhibitors or activators of their target proteins, leading to changes in cellular processes . The exact interaction between this compound and its targets, and the resulting changes, require further investigation.
Biochemical Pathways
Compounds with similar structures have been found to influence various biochemical pathways, leading to downstream effects on cellular processes . More research is needed to elucidate the specific pathways affected by this compound.
Action Environment
It’s known that factors such as temperature, ph, and the presence of other molecules can influence the action of similar compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(difluoromethyl)sulfanyl]phenyl}-3-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the difluoromethylsulfanyl intermediate: This step involves the reaction of a suitable precursor with difluoromethylthiolating agents under controlled conditions.
Coupling with a phenyl ring: The intermediate is then coupled with a phenyl ring through a nucleophilic substitution reaction.
Nitration: The phenyl ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Amidation: Finally, the nitro-substituted phenyl compound is reacted with an appropriate amine to form the benzamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Key considerations include the selection of solvents, catalysts, and reaction conditions to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(difluoromethyl)sulfanyl]phenyl}-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group or the difluoromethylsulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{4-[(difluoromethyl)sulfanyl]phenyl}-3-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Comparison with Similar Compounds
N-{4-[(difluoromethyl)sulfanyl]phenyl}-3-nitrobenzamide can be compared with similar compounds such as:
N-{4-[(trifluoromethyl)sulfanyl]phenyl}-3-nitrobenzamide: Similar structure but with a trifluoromethyl group, which may alter its chemical and biological properties.
N-{4-[(methyl)sulfanyl]phenyl}-3-nitrobenzamide: Contains a methylsulfanyl group instead of difluoromethylsulfanyl, affecting its reactivity and applications.
N-{4-[(chloromethyl)sulfanyl]phenyl}-3-nitrobenzamide:
The uniqueness of this compound lies in the presence of the difluoromethylsulfanyl group, which imparts distinct electronic and steric effects, influencing its reactivity and interactions in various applications.
Properties
IUPAC Name |
N-[4-(difluoromethylsulfanyl)phenyl]-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2N2O3S/c15-14(16)22-12-6-4-10(5-7-12)17-13(19)9-2-1-3-11(8-9)18(20)21/h1-8,14H,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJVFPDJTLMYOPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)SC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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